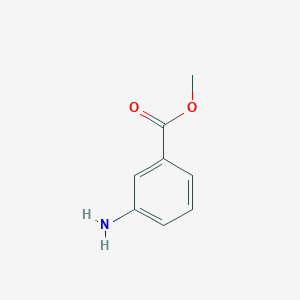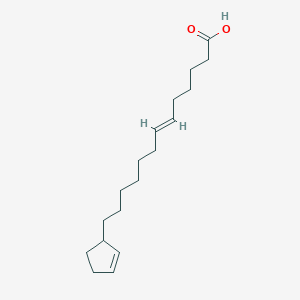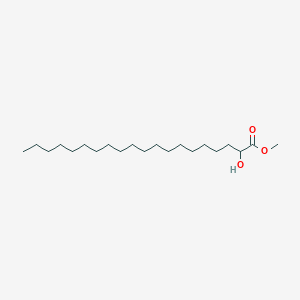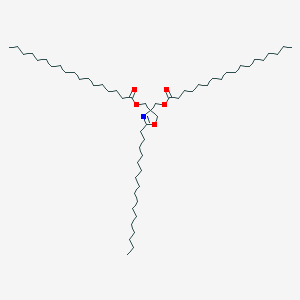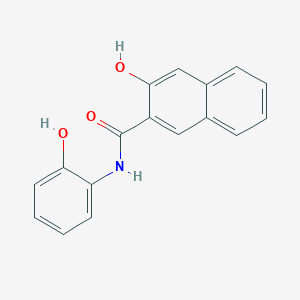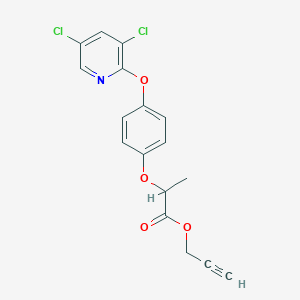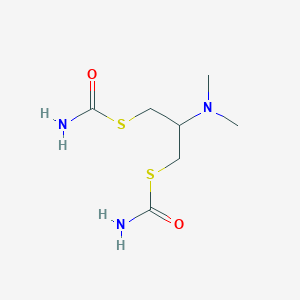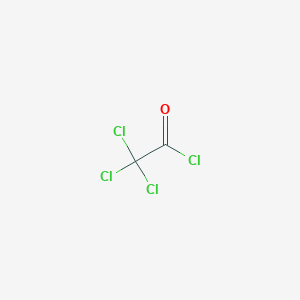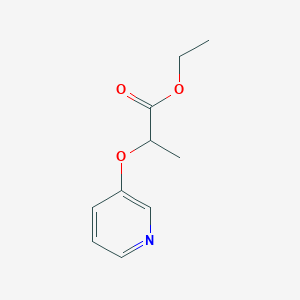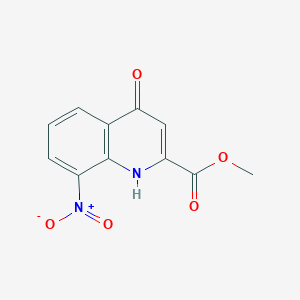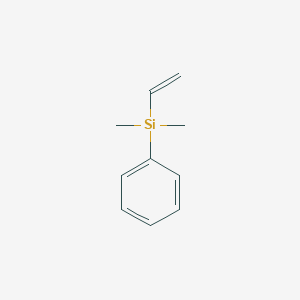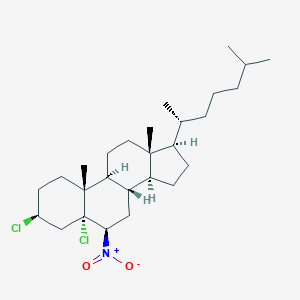
5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- is a steroidal compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Applications De Recherche Scientifique
5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- has potential applications in various fields, including drug discovery, chemical biology, and bioorganic chemistry. It has been extensively studied for its anticancer properties and has shown promising results in vitro. Additionally, it has been used as a probe to study the structure and function of proteins and enzymes.
Mécanisme D'action
The mechanism of action of 5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- is not fully understood. However, it has been suggested that it may act as a DNA intercalator and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to inhibit the activity of topoisomerases and DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a valuable tool for studying the structure and function of proteins and enzymes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro-. One area of interest is the development of analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and chemical biology. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in laboratory experiments.
Méthodes De Synthèse
5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- is synthesized using a specific method that involves the reaction of cholestane with dichloromethane and nitric acid. This reaction results in the formation of 5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- with a yield of approximately 80%.
Propriétés
Numéro CAS |
15505-92-7 |
|---|---|
Nom du produit |
5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- |
Formule moléculaire |
C27H45Cl2NO2 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
(3S,5R,6R,8S,9S,10R,13R,14S,17R)-3,5-dichloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-nitro-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H45Cl2NO2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(30(31)32)27(29)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1 |
Clé InChI |
KJNJTCUBWIYXDS-RUXQDQFYSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)Cl)C)Cl)[N+](=O)[O-])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)Cl)C)Cl)[N+](=O)[O-])C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)Cl)C)Cl)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





